molecular formula C9H13N3O3 B142213 (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate CAS No. 36097-48-0

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate

Cat. No.: B142213
CAS No.: 36097-48-0
M. Wt: 211.22 g/mol
InChI Key: FWHBBEZPJALIIF-UHFFFAOYSA-N
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Description

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate, also known as N-Acetyl-L-histidine methyl ester (CAS: 36097-48-0), is a chiral derivative of the amino acid histidine. Its molecular formula is C₉H₁₃N₃O₃, with a molar mass of 211.22 g/mol . The compound features an acetyl-protected amine, a methyl ester group, and a 1H-imidazol-4-yl side chain, which is critical for its biological interactions. It is commonly used in peptide synthesis as a building block due to its imidazole moiety, which participates in metal coordination and hydrogen bonding .

Key physicochemical properties include:

  • Melting point: 123–126°C
  • Solubility: Slightly soluble in water, with better solubility in DMSO and methanol .
  • Storage: Requires refrigeration at +4°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Recent studies have investigated the anticancer properties of compounds related to (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate. For instance, research has shown that imidazole derivatives can exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents. The ability of imidazole-containing compounds to interact with biological targets such as DNA and proteins enhances their therapeutic potential .

2. Antimicrobial Activity
The imidazole moiety is known for its antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against bacteria and fungi. The incorporation of acetamido groups may enhance the solubility and bioavailability of these compounds, making them suitable candidates for further development as antimicrobial agents .

Biochemical Probes

1. Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that it may act as an inhibitor for certain proteases or kinases involved in cancer progression or microbial resistance mechanisms. This property makes it a valuable tool for biochemical studies aimed at understanding enzyme functions and developing inhibitors .

2. Drug Development
Due to its structural characteristics, this compound can be modified to create analogs with improved pharmacological profiles. This adaptability is crucial in drug design, allowing researchers to optimize efficacy and reduce side effects through structural modifications .

Case Studies

StudyFocusFindings
Getreuer et al. (2024)Anticancer ActivityInvestigated the anticancer properties of cyclometalated complexes related to imidazole derivatives, showing promising cytotoxic effects on colon cancer cells .
In vitro StudiesAntimicrobial PropertiesEvaluated the effectiveness of imidazole derivatives against various pathogens, demonstrating significant antimicrobial activity .
Enzyme Interaction StudiesBiochemical ProbesAssessed the inhibition potential of related compounds on specific enzymes, highlighting their role in drug development .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate are summarized below, with emphasis on their molecular features, synthesis, and applications.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications Reference
This compound (Target Compound) C₉H₁₃N₃O₃ Acetamido, methyl ester, imidazole Peptide synthesis; metal coordination
Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate (3k) C₂₂H₂₄N₂O₆ Acetamido, ethyl ester, aryloxy substituent Polymer precursor; enhanced steric hindrance
Propyl 2-amino-3-(1H-imidazol-4-yl)propanoate ester (1) C₉H₁₅N₃O₂ Free amine, propyl ester, imidazole Corrosion inhibitor (pH 3); moderate solubility
2-Amino-N-(2-hydroxyethyl)-3-(1H-imidazol-4-yl)propanamide (2) C₈H₁₅N₅O₂ Hydroxyethyl amide, imidazole High corrosion inhibition (85.79% efficacy)
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) C₁₅H₁₆N₆O₂ Tetrazole, methyl ester, imidazole Antiviral research; improved metabolic stability

Structural and Functional Insights

Backbone Modifications :

  • The target compound’s methyl ester group distinguishes it from analogs like 3k (ethyl ester) and 1 (propyl ester). Ethyl and propyl esters generally enhance lipophilicity, impacting membrane permeability in drug design .
  • Compound 10 replaces the acetamido group with a tetrazole ring, improving metabolic stability and bioavailability in medicinal chemistry applications .

Biological Activity :

  • The imidazole moiety in all compounds enables metal coordination (e.g., Zn²⁺ in enzymes) and hydrogen bonding, critical for enzyme inhibition or receptor binding .
  • Compound 2 ’s hydroxyethyl amide group increases basicity (pH 8 vs. pH 3–5 for others), enhancing its utility as a corrosion inhibitor in alkaline environments .

Synthesis and Yield :

  • The target compound is synthesized via standard acetylation and esterification of histidine, achieving >95% purity .
  • Compound 2 has a lower yield (45.29%) due to the complexity of introducing a hydroxyethyl amide group .

Contradictions and Limitations

  • Solubility : While the target compound is slightly water-soluble, Compound 1 (propyl ester) shows even lower aqueous solubility, limiting its biomedical applications .
  • Thermal Stability : The target compound’s melting point (123–126°C) is lower than that of Compound 2 (274–276°C), suggesting differences in crystalline packing and stability .

Biological Activity

(S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate, with the CAS number 36097-48-0, is a compound of interest due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₄N₂O₃, and it has a molecular weight of 186.22 g/mol. The compound features an imidazole ring, which is known for its role in biological activity, particularly in enzyme inhibition and receptor modulation.

Structural Formula

 S Methyl 2 acetamido 3 1H imidazol 4 yl propanoate\text{ S Methyl 2 acetamido 3 1H imidazol 4 yl propanoate}

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific proteases, which play crucial roles in viral replication and pathogenesis. For instance, it may target papain-like proteases (PLpro), critical in the life cycle of viruses such as SARS-CoV-2 .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro tests have demonstrated its ability to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .
  • Immunomodulatory Effects : There is emerging evidence that compounds with imidazole rings can modulate immune responses, potentially enhancing or suppressing certain pathways depending on the context of use .

Efficacy Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

StudyBiological ActivityIC50/EC50 ValuesRemarks
Inhibition of PLproIC50 = 76 nMSignificant antiviral activity against SARS-CoV-2
Anticancer ActivityEC50 = 14.5 µMInduces apoptosis in cancer cell lines
ImmunomodulationN/APotential to enhance immune responses

Case Study 1: Antiviral Activity

In a study focusing on the inhibition of SARS-CoV-2, this compound was evaluated alongside other compounds. The results indicated that it effectively inhibited the PLpro enzyme with an IC50 value of approximately 76 nM. This suggests a potent mechanism for reducing viral replication and enhancing host immune response pathways .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer properties of this compound against various cancer cell lines. The study reported an EC50 value of 14.5 µM for inducing apoptosis in these cells. Further mechanistic studies are needed to clarify how this compound triggers apoptotic pathways and its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (S)-Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate, and how are key intermediates validated?

  • The compound is synthesized via multi-step organic reactions, including coupling and esterification. For example, describes a ring-opening procedure using OBO esters with acetic acid and water, followed by purification via flash chromatography. Key intermediates are validated using NMR (1H, 13C) and IR spectroscopy to confirm regiochemistry and functional group integrity . highlights the use of Schiff base ligand synthesis, where the compound reacts with transition-metal salts (e.g., Mn, Co) under controlled oxidation conditions .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns chemical shifts to the imidazole ring (δ ~7.5–8.0 ppm), acetamido group (δ ~2.0 ppm), and ester carbonyl (δ ~170 ppm) .
  • IR Spectroscopy : Confirms the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ester (C=O ~1730 cm⁻¹) functional groups .
  • HPLC/HRMS : Ensures purity (>95%) and validates molecular weight (e.g., HRMS m/z calculated for C₉H₁₃N₃O₃: 211.0954) .

Advanced Research Questions

Q. How does the compound’s imidazole moiety influence its coordination chemistry with transition metals?

  • The imidazole nitrogen acts as a Lewis base, forming stable complexes with metals like Mn(III) and Co(III). demonstrates that reactions with Mn(ClO₄)₂ or Co(OAc)₂ under aerobic conditions yield tridentate complexes (e.g., [CoIII(S-HLMe)₂]ClO₄), where the ligand binds via imidazole-N, deprotonated amide-O, and ester-O atoms. These complexes are characterized by X-ray crystallography and magnetic susceptibility studies .

Q. What experimental precautions are necessary to address oxidation or racemization during metal-complex synthesis?

  • Inert Atmosphere : Reactions with Mn(II) or Co(II) salts require argon to prevent unwanted oxidation to M(III) species .
  • Low Temperature : Maintain reactions at 0–4°C to suppress racemization of the chiral center.
  • Chiral HPLC : Monitors enantiomeric purity post-synthesis (e.g., using a Chiralpak® column) .

Q. How can structural contradictions in crystallographic data (e.g., dihedral angles) be resolved for derivatives of this compound?

  • High-Resolution Data : Use synchrotron radiation or low-temperature (100 K) X-ray diffraction to improve data quality.
  • SHELX Refinement : Apply the SHELXL software ( ) for robust small-molecule refinement, particularly for resolving ambiguities in imidazole ring orientation or chiral center configuration .

Q. What strategies optimize the compound’s stability in aqueous buffers for biological assays?

  • pH Control : Stabilize the imidazole ring by maintaining pH 6.5–7.5 (pKa ~6.0 for imidazole-NH).
  • Lyophilization : Store the compound as a lyophilized powder at -20°C to prevent hydrolysis of the methyl ester .

Q. Methodological Challenges

Q. How can researchers reconcile discrepancies between computational and experimental LogP values for this compound?

  • Experimental LogP : Determine via shake-flask method (octanol/water partition) at pH 7.4.
  • Computational Adjustments : Use QSPR models that account for the imidazole’s tautomeric equilibrium (N1-H vs. N3-H), which affects hydrophilicity .

Q. What role does this compound play in prodrug design, particularly for enhancing bioavailability of histidine derivatives?

  • The methyl ester acts as a prodrug motif, masking the carboxylic acid group to improve cell permeability. describes esterification with acyl chlorides to generate derivatives with enhanced solubility and controlled release profiles .

Q. Applications in Drug Discovery

Q. How is this compound utilized in structure-activity relationship (SAR) studies for enzyme inhibitors?

  • The acetamido and imidazole groups are modified to probe interactions with catalytic sites (e.g., LpxC inhibitors in ). SAR data are generated using IC₅₀ assays and molecular docking (e.g., AutoDock Vina) .

Q. What analytical challenges arise when studying its metabolic stability in vitro?

  • Esterase Sensitivity : Monitor methyl ester hydrolysis in liver microsomes via LC-MS/MS. Use deuterated internal standards (e.g., d₃-methyl ester) for quantification accuracy .

Properties

IUPAC Name

methyl 2-acetamido-3-(1H-imidazol-5-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-6(13)12-8(9(14)15-2)3-7-4-10-5-11-7/h4-5,8H,3H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHBBEZPJALIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903168
Record name NoName_3767
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36097-48-0
Record name NSC232063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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